molecular formula C8H4N2O4 B1582362 6-Nitroisatin CAS No. 3433-54-3

6-Nitroisatin

Cat. No.: B1582362
CAS No.: 3433-54-3
M. Wt: 192.13 g/mol
InChI Key: FQMOARKYYKXWRB-UHFFFAOYSA-N
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Description

6-Nitroisatin is a derivative of isatin, a heterocyclic compound with the molecular formula C8H4N2O4 It is characterized by the presence of a nitro group (-NO2) at the sixth position of the isatin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitroisatin can be synthesized through several methods. One common approach involves the nitration of isatin using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium N-bromo-p-toluenesulfonamide, bromamine-T, ruthenium trichloride, hydrochloric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Anthranilic acid derivatives.

    Reduction: 6-Amino isatin.

    Substitution: Substituted isatin derivatives with functional groups introduced at specific positions on the indole ring.

Comparison with Similar Compounds

6-Nitroisatin can be compared with other isatin derivatives, such as:

Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. This distinct structure allows for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMOARKYYKXWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290063
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-54-3
Record name 6-Nitroisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?

A1: The research paper focuses on a novel synthetic approach to produce this compound using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:

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